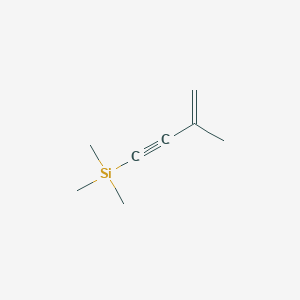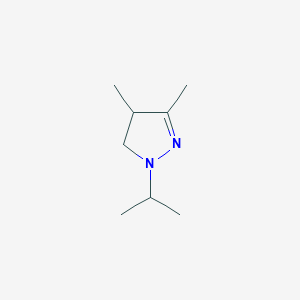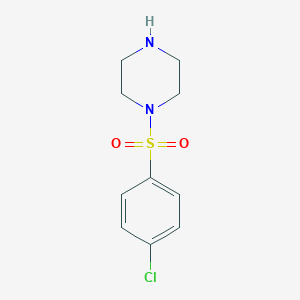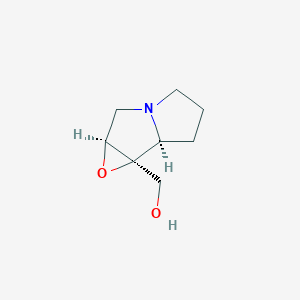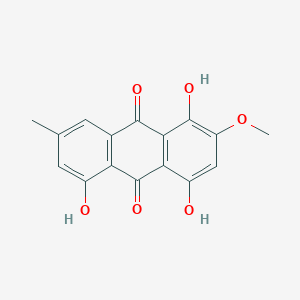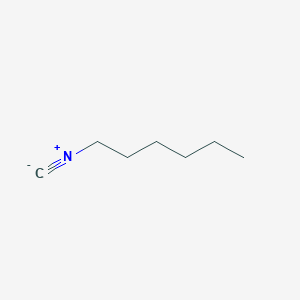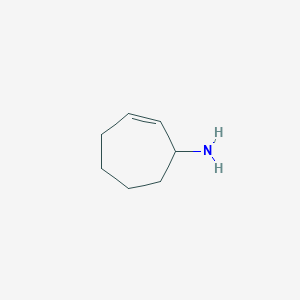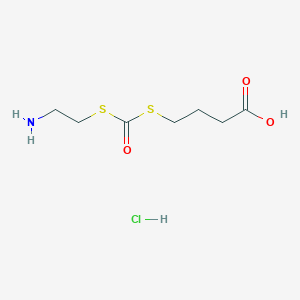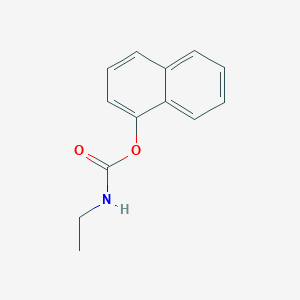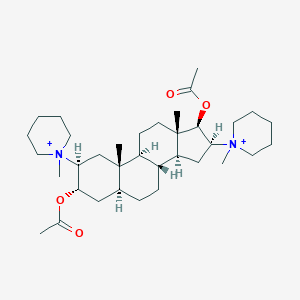
Trichloronitrosylbis(triphenylphosphine)ruthenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloronitrosylbis(triphenylphosphine)ruthenium was first synthesized in the 1960s by J. Chatt and R. D. Pepinsky. It is a red-orange crystalline solid that is soluble in common organic solvents. This compound has a square planar geometry and contains a nitrosyl ligand, which is responsible for its unique properties.
Mécanisme D'action
The mechanism of action of trichloronitrosylbis(triphenylphosphine)ruthenium is complex and varies depending on the specific application. In catalysis, this compound acts as a Lewis acid, coordinating with the substrate to facilitate the reaction. In electrochemistry, trichloronitrosylbis(triphenylphosphine)ruthenium undergoes reversible oxidation and reduction reactions, allowing it to act as an electron transfer mediator. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells by inhibiting DNA synthesis and inducing oxidative stress.
Biochemical and physiological effects:
Trichloronitrosylbis(triphenylphosphine)ruthenium has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. In addition, trichloronitrosylbis(triphenylphosphine)ruthenium has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Trichloronitrosylbis(triphenylphosphine)ruthenium has several advantages for use in lab experiments. It is relatively stable and can be easily synthesized from commercially available reagents. In addition, its unique properties make it a versatile compound for use in a variety of applications. However, trichloronitrosylbis(triphenylphosphine)ruthenium is also toxic and must be handled with care. Its potential medicinal properties have not been extensively studied in vivo, and further research is needed to fully understand its potential as a therapeutic agent.
Orientations Futures
There are several potential future directions for the study of trichloronitrosylbis(triphenylphosphine)ruthenium. One area of interest is the development of new catalytic applications for this compound. In addition, further research is needed to fully understand its potential medicinal properties, including its ability to inhibit cancer cell growth and its antioxidant properties. Finally, the development of new synthetic methods for trichloronitrosylbis(triphenylphosphine)ruthenium could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
Trichloronitrosylbis(triphenylphosphine)ruthenium can be synthesized by reacting ruthenium trichloride with sodium nitrite and triphenylphosphine in the presence of a reducing agent such as zinc dust. The reaction proceeds via the formation of an intermediate ruthenium nitrosyl complex, which is then converted to the final product by the addition of triphenylphosphine.
Applications De Recherche Scientifique
Trichloronitrosylbis(triphenylphosphine)ruthenium has been extensively studied in scientific research applications. It has been used as a catalyst in various organic transformations, including hydrogenation, dehydrogenation, and isomerization reactions. This compound has also been used in electrochemical studies, where it has been shown to exhibit unique redox properties. In addition, trichloronitrosylbis(triphenylphosphine)ruthenium has been investigated for its potential medicinal properties, including its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
15349-78-7 |
|---|---|
Nom du produit |
Trichloronitrosylbis(triphenylphosphine)ruthenium |
Formule moléculaire |
C36H30Cl3NOP2Ru- |
Poids moléculaire |
762 g/mol |
Nom IUPAC |
azanylidyneoxidanium;ruthenium(2+);triphenylphosphane;trichloride |
InChI |
InChI=1S/2C18H15P.3ClH.NO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;1-2;/h2*1-15H;3*1H;;/q;;;;;+1;+2/p-3 |
Clé InChI |
KMULZBPDTDZSLV-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.N#[O+].[Cl-].[Cl-].[Cl-].[Ru+2] |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.N#[O+].[Cl-].[Cl-].[Cl-].[Ru+2] |
Autres numéros CAS |
15349-78-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



